6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine is a chemical compound with the molecular formula and a molecular weight of approximately 259.05 g/mol. This compound is classified under imidazo[4,5-b]pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the iodine atom enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmaceutical agents.
The synthesis of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine primarily involves the iodination of 3-methylimidazo[4,5-b]pyridine. One common method includes:
This method allows for the selective introduction of the iodine atom at the 6-position of the imidazo[4,5-b]pyridine ring structure, yielding 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine as a product.
The molecular structure of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine can be described as follows:
InChI=1S/C7H6IN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3
ZPYNEWBMMLGARD-UHFFFAOYSA-N
The compound features a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. The iodine atom is situated at the 6-position relative to the nitrogen atoms in the imidazole ring, which significantly influences its chemical behavior and reactivity.
6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine can participate in various chemical reactions:
These reactions are crucial for developing new compounds with potential therapeutic applications.
The mechanism of action for 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets:
For instance, it has been identified as a potential inhibitor of Interleukin-1 Receptor Associated Kinases (IRAKs), which play significant roles in inflammatory diseases. By blocking these kinases, 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine may help mitigate inflammatory responses.
The physical and chemical properties of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine include:
These properties are essential for understanding its behavior in various chemical environments and its suitability for different applications.
6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine has several significant applications in scientific research:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5